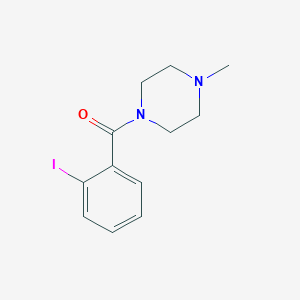

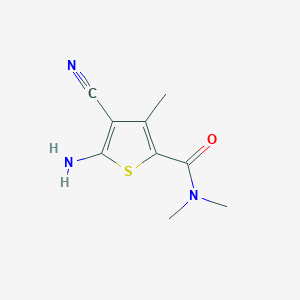

1-methyl-1H-indole-2-carbohydrazide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various indole carbohydrazide derivatives has been explored in several studies. For instance, the synthesis of (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide involved characterizing the compound using FT-IR, NMR, ESI-MS, and X-ray diffraction, indicating a methodical approach to compound creation . Similarly, the condensation of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide with ketones resulted in new derivatives, showcasing the versatility of indole carbohydrazides in forming various adducts . The reaction of 1-methyl-2-(2'-pyridinyl)-1H-indole with PtCl2(DMSO)2 led to a cycloplatinated product, demonstrating the potential for creating metal complexes . Additionally, the esterification of 5-methoxyindole-2-carboxylic acid produced methyl 5-methoxy-1H-indole-2-carboxylate, a potential precursor to biologically active molecules .

Molecular Structure Analysis

The molecular structures of these synthesized compounds have been extensively analyzed. X-ray diffraction studies have provided insights into the planarity and stability of these molecules . For example, the crystal structure of N-methyl-1H-indole-2-carboxamide revealed a planar molecular structure, which is significant for understanding the compound's properties . Theoretical calculations, such as DFT, have been employed to confirm experimental findings and provide deeper insights into the electronic structure and stability of these molecules .

Chemical Reactions Analysis

Indole carbohydrazides participate in a variety of chemical reactions. The synthesized compounds have been shown to react with different reagents, leading to the formation of diverse structures. For instance, the reaction of 5-methyl-7-nitro-1H-indole-2-carbohydrazide with ethyl acetoacetate yielded a new molecule with a nearly perpendicular indole ring to the ethyl acetate group . The synthesis of N'-[(E)-(1H-indol-2-yl)methylidene]pyridine-4-carbohydrazide and its metal complexes further illustrates the reactivity of these compounds . Additionally, indole-2-carboxylic acid hydrazide has been used to create hydrazone derivatives and indolo[2,3-d]pyridazine derivatives, showcasing the potential for cyclization and further transformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carbohydrazides have been characterized through various spectroscopic techniques and computational studies. Vibrational spectroscopy and NMR have been used to assign the fundamental modes of vibrations and to understand the magnetic field environment of the molecules . Solvation energy values, vibrational assignments, and harmonic force constants have been reported, providing a comprehensive understanding of the compounds' reactivities . The polarizability and hyperpolarizability studies have shed light on the non-linear optical properties of these molecules . Moreover, the solubility and melting points of these compounds have been determined, which are crucial for their practical applications .

Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Research

- Indole derivatives, including “1-methyl-1H-indole-2-carbohydrazide”, have attracted increasing attention in recent years for their potential as biologically active compounds for the treatment of various disorders in the human body .

- These compounds play a significant role in cell biology and are important types of molecules in natural products and drugs .

- They have shown potential in the treatment of cancer cells and microbes .

-

Synthesis of New Functionalized Indoles

- Indole-2-carbohydrazide, a derivative of “1-methyl-1H-indole-2-carbohydrazide”, has been used in the synthesis of new functionalized indoles .

- The method involves hydrazinolysis of the ester to give indol-2-carbohydrazide, which is then allowed to react with different aromatic aldehydes and ketones in ethanol, catalyzed by acetic acid .

- This process results in the formation of thiazoles .

-

Anticholinesterase Activity

- Nʹ -indolyl-4,6-dimethoxyindole-2-carbohydrazides, a derivative of “1-methyl-1H-indole-2-carbohydrazide”, has been used to determine the anticholinesterase activity using acetylcholine and butyrylcholine enzyme inhibition assay .

- This research could potentially lead to the development of new drugs for the treatment of diseases like Alzheimer’s .

-

Inhibition of CYP2A6-mediated Nicotine Metabolism

-

Synthon in Sonogashira Cross-Coupling Reactions

- Certain indole derivatives can be used as synthons in Sonogashira cross-coupling reactions .

- For example, the title compound, which is a useful synthon in Sonogashira cross-coupling reactions, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .

-

Inhibition of CYP2A6-mediated Nicotine Metabolism

-

Synthon in Sonogashira Cross-Coupling Reactions

- Certain indole derivatives can be used as synthons in Sonogashira cross-coupling reactions .

- For example, the title compound, which is a useful synthon in Sonogashira cross-coupling reactions, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .

Eigenschaften

IUPAC Name |

1-methylindole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-13-8-5-3-2-4-7(8)6-9(13)10(14)12-11/h2-6H,11H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYCLKHTMATMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361122 | |

| Record name | 1-methyl-1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-indole-2-carbohydrazide | |

CAS RN |

56809-86-0 | |

| Record name | 1H-Indole-2-carboxylic acid, 1-methyl-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56809-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methyl-1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B182914.png)